molecular formula C15H13N5O B2865385 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol CAS No. 78650-06-3

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol

Cat. No.: B2865385
CAS No.: 78650-06-3
M. Wt: 279.303
InChI Key: IOMOCKOZFKEAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol is a fused heterocyclic compound derived from 2-guanidinobenzimidazole and phenolic aldehydes. Its core structure combines a benzimidazole ring fused with a 1,3,5-triazine moiety, with a hydroxyl-substituted phenyl group at position 2.

Properties

IUPAC Name

2-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-14-18-13(9-5-1-4-8-12(9)21)20-11-7-3-2-6-10(11)17-15(20)19-14/h1-8,13,21H,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMOCKOZFKEAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of

Biological Activity

2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol is a nitrogen-containing heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure which includes a triazine ring fused with a benzimidazole moiety. Its potential biological activities have been explored in various studies, particularly focusing on its antibacterial and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N5OC_{15}H_{13}N_5O, with a molecular weight of approximately 279.3 g/mol. The compound features an amino group attached to the triazine ring and a phenolic hydroxyl group, contributing to its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of the triazino-benzimidazole framework exhibit significant antibacterial effects. For instance, a study synthesized several novel compounds based on this structure and evaluated their in vitro antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Among these compounds, some displayed minimum inhibitory concentrations (MIC) as low as 25 µg/ml, indicating strong antibacterial properties .

CompoundMIC (µg/ml)Target Bacteria
Compound 225Staphylococcus aureus
Compound 1625Escherichia coli

Antitumor Activity

In addition to antibacterial properties, compounds similar to this compound have been investigated for their antitumor potential. A study involving various synthesized benzimidazole derivatives showed promising results in inhibiting the proliferation of human lung cancer cell lines (A549, HCC827, NCI-H358). The cytotoxicity assays indicated that certain derivatives could effectively reduce cell viability with IC50 values ranging from 6.26 to 20.46 µM across different assays .

Cell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
A5496.2620.46
HCC8276.4816.00
NCI-H3586.4816.00

The biological activity of this compound is believed to be linked to its ability to interact with DNA and inhibit DNA-dependent enzymes. The binding studies suggest that these compounds predominantly bind within the minor groove of DNA, which may interfere with DNA replication and transcription processes .

Case Studies

Several studies have highlighted the efficacy of triazino-benzimidazole derivatives in various biological contexts:

  • Antibacterial Study : A series of compounds were synthesized and tested against E. coli and S. aureus, showing significant antibacterial activity with specific compounds achieving low MIC values .
  • Antitumor Evaluation : Compounds were tested on multiple lung cancer cell lines using both 2D and 3D culture systems to assess their cytotoxic effects. The results indicated that these compounds could inhibit tumor cell growth effectively .

Comparison with Similar Compounds

Core Structural Analogs

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent at Position 4 Key Functional Groups Molecular Formula Notable Properties/Activities References
Target Compound : 2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol 2-Hydroxyphenyl Phenolic -OH, amino group C16H14N5O Anthelmintic activity, non-toxic
2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol 6-Nitrophenyl Nitro (-NO2), amino group C15H12N6O3 Higher reactivity due to nitro group
2-Amino-4-phenyl-4H,10H-1,3,5-triazino[1,2-a]benzimidazol-3-ium chloride Phenyl Chloride counterion, amino C15H14N5Cl DHFR inhibition (IC50 = 10.9 µM)
4-Styryl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine Styryl (C6H5-CH=CH2) Vinyl group, amino C17H16N5 Potential π-π stacking interactions
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 2-Ethoxyphenyl Ethoxy (-OCH2CH3), amino C17H17N5O Enhanced lipophilicity (logP = 3.26)

Tautomeric Behavior

  • Dominant Tautomers :
    • 3,4-Dihydro Form (A) : Observed in DMSO solutions for most analogs (NMR data) .
    • 4,10-Dihydro Form (C) : Stabilized in crystalline states, as seen in X-ray structures .
  • Impact of Substituents: Electron-donating groups (e.g., -OCH3) favor the 3,4-dihydro tautomer, while electron-withdrawing groups (e.g., -NO2) may shift equilibrium toward other forms .

Dihydrofolate Reductase (DHFR) Inhibition

  • Most Active Analog: 2-Amino-4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole (IC50 = 10.9 µM) .

Anthelmintic Activity

  • Thiophene-Substituted Analog : Exhibits 100% larvicidal efficacy at 100 µg/mL against Trichinella spiralis .
  • Target Compound : Shows dose-dependent activity but lower potency compared to thiophene derivatives .

Cytotoxicity and Selectivity

All analogs demonstrate low toxicity to normal fibroblast cells (3T3, CCL-1) and cancer cell lines (MCF-7, AR-230), indicating a favorable therapeutic window .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol?

Answer:
The compound is synthesized via cyclocondensation of 2-guanidinobenzimidazole with salicylaldehyde or substituted benzaldehydes. A typical protocol involves refluxing equimolar amounts of the precursors in ethanol or DMF, catalyzed by piperidine or HCl, for 5–18 hours. Reaction progress is monitored via TLC, and purification involves recrystallization (e.g., methanol/water), yielding >80% purity. Key parameters include pH control and solvent selection to minimize side reactions .

Basic: How is structural characterization performed for this compound?

Answer:
Characterization employs:

  • TLC for reaction monitoring.
  • FT-IR to confirm functional groups (e.g., νOH at ~3500 cm⁻¹, νNH2 at ~3200 cm⁻¹).
  • NMR (1H/13C) to verify aromatic protons (δ 6.8–8.2 ppm) and amine groups.
  • X-ray crystallography for resolving crystal packing and hydrogen-bonding networks, revealing a planar dihydrotriazine ring with minor steric deviations .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Optimization strategies include:

  • Catalyst screening : Piperidine enhances cyclocondensation efficiency compared to HCl .
  • Temperature control : Reflux (~80°C) improves reaction kinetics while avoiding decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates.
  • pH adjustment : Mildly acidic conditions (pH 5–6) stabilize intermediates and reduce byproducts .

Advanced: What computational methods are used to predict conformational stability?

Answer:
Density Functional Theory (DFT) calculates optimized geometries and tautomeric forms. Studies show the dihydrotriazine ring adopts a near-planar conformation, while substituents (e.g., nitro or hydroxyl groups) influence electronic distribution and tautomer prevalence. Molecular docking further predicts binding affinities to biological targets (e.g., adenosine receptors) .

Basic: What preliminary biological activities have been reported?

Answer:

  • Antiparasitic : 56% efficacy against Trichinella spiralis larvae at 50 µg/mL (24-hour exposure) .
  • Anticancer : Structural analogs exhibit cytotoxicity via intercalation or enzyme inhibition (e.g., dihydrofolate reductase) .
  • Antimicrobial : Nitro-substituted derivatives show moderate activity against Gram-positive bacteria .

Advanced: How do structural modifications influence bioactivity?

Answer:
Structure-Activity Relationship (SAR) Insights :

Substituent PositionFunctional GroupBioactivity Trend
C4 (Phenyl ring)-NO₂↑ Anticancer
C6 (Phenol)-OH↑ Antiparasitic
Triazine ring-NH₂↑ Solubility

For example, nitro groups enhance electron-withdrawing effects, improving DNA interaction, while hydroxyl groups facilitate hydrogen bonding with biological targets .

Advanced: How are data contradictions in spectral or crystallographic analyses resolved?

Answer:
Contradictions arise from tautomerism (e.g., keto-enol equilibria) or disorder in crystal packing. Resolution strategies:

  • Multi-method validation : Combine NMR, IR, and X-ray data.
  • Dynamic NMR : Detect tautomer interconversion at variable temperatures.
  • Disorder modeling : Refine crystallographic data with split occupancy for disordered groups (e.g., phenyl rings in X-ray structures) .

Basic: What in vitro assays are recommended for toxicity screening?

Answer:

  • MTT assay : Cell viability in cancer lines (e.g., MCF-7, HepG2).
  • Ames test : Mutagenicity via bacterial reverse mutation.
  • Hemolysis assay : Erythrocyte membrane integrity.
  • Cytokine profiling : Immunomodulatory effects via ELISA .

Advanced: What mechanistic insights exist for its biological activity?

Answer:

  • Receptor antagonism : Analogous triazino-benzimidazoles act as A1 adenosine receptor antagonists, disrupting cAMP signaling .
  • Enzyme inhibition : Binding to dihydrofolate reductase via π-π stacking and hydrogen bonding, blocking nucleotide synthesis .
  • ROS generation : Nitro groups induce oxidative stress in parasitic models .

Advanced: How can synthetic scalability challenges be addressed?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes for cyclocondensation).
  • Flow chemistry : Enhances reproducibility for multi-step sequences.
  • Green solvents : Replace DMF with Cyrene® to improve sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.